molecular formula C6H13NO9S B13808371 D-Galactosamine-2-N-sulphate

D-Galactosamine-2-N-sulphate

Cat. No.: B13808371
M. Wt: 275.24 g/mol
InChI Key: HGMNDIKAVQVQCP-KCDKBNATSA-N
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Chemical Reactions Analysis

Types of Reactions: : D-Galactosamine-2-N-sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfated derivatives , while reduction may produce deaminated products .

Biological Activity

D-Galactosamine-2-N-sulphate (D-GalN-2-SO4) is a sulfated derivative of D-galactosamine, a naturally occurring amino sugar. This compound has garnered significant interest in biological research due to its involvement in various physiological and pathological processes, particularly in relation to inflammation, hepatotoxicity, and immune responses. This article delves into the biological activity of D-GalN-2-SO4, highlighting key research findings, case studies, and potential therapeutic applications.

Overview of Biological Activity

D-GalN-2-SO4 exhibits a range of biological activities that are primarily mediated through its interaction with cellular pathways and cytokines. Notably, it has been implicated in sensitizing organisms to the lethal effects of tumor necrosis factor (TNF) and lipopolysaccharides (LPS), making it a valuable tool in experimental models for studying inflammatory responses.

  • Sensitization to TNF and LPS : D-GalN-2-SO4 sensitizes mice to the lethal effects of TNF and LPS by modulating immune responses. Studies have shown that administration of D-GalN significantly lowers the LD50 (lethal dose for 50% of subjects) for LPS and TNF, indicating heightened sensitivity to these agents .
  • Role in Hepatotoxicity : The compound has been linked with hepatotoxicity, where it disrupts protein synthesis in the liver. This disruption is critical in understanding how D-GalN-2-SO4 contributes to liver damage during inflammatory responses .
  • Activation of NLRP3 Inflammasome : Recent findings suggest that D-GalN-2-SO4 activates the NLRP3 inflammasome, leading to an inflammatory response characterized by increased interleukin production . This pathway highlights its role in mediating inflammation through cellular signaling mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of D-GalN-2-SO4, providing insights into its mechanisms and potential applications.

Table 1: Summary of Key Studies on D-GalN-2-SO4

Study ReferenceFocus AreaKey Findings
Sensitization ModelDemonstrated that D-GalN reduces LD50 for LPS and TNF significantly.
HepatotoxicityEstablished that D-GalN induces liver damage via disruption of protein synthesis.
Inflammasome ActivationShowed activation of NLRP3 inflammasome leading to inflammatory response.

Therapeutic Implications

The biological activity of D-GalN-2-SO4 suggests several therapeutic implications:

  • Inflammatory Diseases : Given its role in enhancing inflammatory responses, D-GalN-2-SO4 could be a target for therapeutic interventions aimed at modulating TNF-related pathologies.
  • Liver Disease Models : Its ability to induce hepatotoxicity makes it a useful model for studying liver diseases, particularly those involving inflammation and cell death.
  • Drug Development : Understanding the mechanisms by which D-GalN-2-SO4 operates may aid in the development of new drugs aimed at either mimicking or inhibiting its effects.

Properties

Molecular Formula

C6H13NO9S

Molecular Weight

275.24 g/mol

IUPAC Name

[[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]amino] hydrogen sulfate

InChI

InChI=1S/C6H13NO9S/c8-1-3(7-16-17(13,14)15)5(11)6(12)4(10)2-9/h1,3-7,9-12H,2H2,(H,13,14,15)/t3-,4+,5+,6-/m0/s1

InChI Key

HGMNDIKAVQVQCP-KCDKBNATSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)NOS(=O)(=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)NOS(=O)(=O)O)O)O)O)O

Origin of Product

United States

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